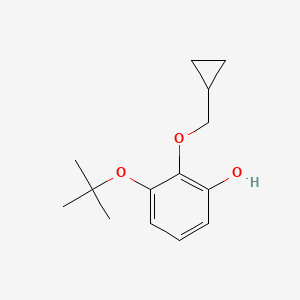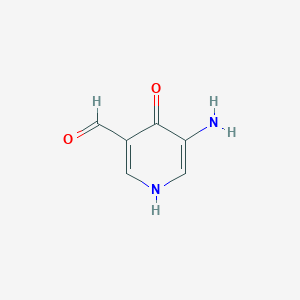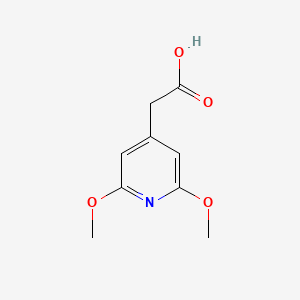
2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. One known target is histone deacetylase 8, which plays a role in the deacetylation of lysine residues on histones . This interaction can lead to epigenetic repression and affect gene expression. The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide can be compared with other sulfanilide compounds, such as:
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: This compound also targets histone deacetylases and has similar biological activities.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with significant biological activities. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
2-hydroxy-4-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-10-9(13)7-4-3-6(5-8(7)12)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13) |
InChI Key |
VUFGZDYETKRJOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B14849525.png)




